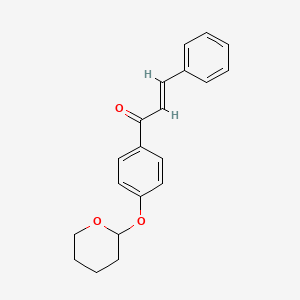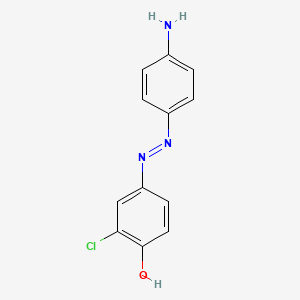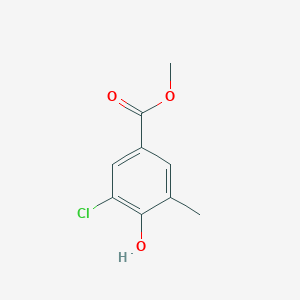
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one is an organic compound that features a phenyl group and a tetrahydropyran-2-yloxy group attached to a prop-2-en-1-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one typically involves the following steps:
Formation of Tetrahydropyranyl Ether: The reaction of 4-hydroxybenzaldehyde with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid to form the tetrahydropyranyl ether.
Aldol Condensation: The tetrahydropyranyl ether is then subjected to an aldol condensation reaction with acetophenone in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Specific pathways involved could include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler compound with a similar tetrahydropyranyl group.
Phenylpropanoids: Compounds with a phenyl group attached to a propanoid backbone.
Chalcones: Compounds with a similar prop-2-en-1-one structure but different substituents.
Uniqueness
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one is unique due to the presence of both a phenyl group and a tetrahydropyranyl ether group, which confer specific chemical properties and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
特性
分子式 |
C20H20O3 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
(E)-1-[4-(oxan-2-yloxy)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H20O3/c21-19(14-9-16-6-2-1-3-7-16)17-10-12-18(13-11-17)23-20-8-4-5-15-22-20/h1-3,6-7,9-14,20H,4-5,8,15H2/b14-9+ |
InChIキー |
GQHOCRIJRJPRSJ-NTEUORMPSA-N |
異性体SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)






![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)


